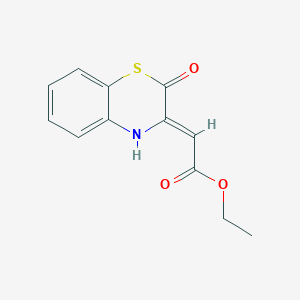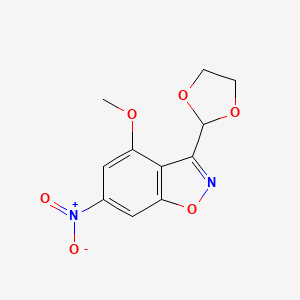
ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate is an organic compound that belongs to the class of benzothiazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. A common synthetic route might include the reaction of 2-aminobenzenethiol with ethyl acetoacetate in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzothiazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are also important considerations in industrial settings.
化学反応の分析
Types of Reactions
Ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate would depend on its specific biological activity. Generally, benzothiazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazine derivatives.
Ethyl acetoacetate: Another precursor used in the synthesis.
Benzothiazine: The core structure shared by similar compounds.
Uniqueness
Ethyl (2-oxo-2H-1,4-benzothiazin-3(4H)-ylidene)acetate is unique due to its specific substituents and the resulting biological activities. Its unique structure can lead to different interactions with biological targets compared to other benzothiazine derivatives.
特性
IUPAC Name |
ethyl (2Z)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-11(14)7-9-12(15)17-10-6-4-3-5-8(10)13-9/h3-7,13H,2H2,1H3/b9-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOVKBDIDGBDSC-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C(=O)SC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/C(=O)SC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZISOXAZOL-4-YL]SULFANYL}ACETATE](/img/structure/B5917033.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![4-methyl-N-[(Z)-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylideneamino]benzenesulfonamide](/img/structure/B5917048.png)
![6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE](/img/structure/B5917054.png)

![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5917073.png)
![ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate](/img/structure/B5917075.png)



![(1Z,2Z)-2-CHLORO-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE](/img/structure/B5917099.png)
![8-[(Dibutylamino)methyl]-7-hydroxy-3-phenylchromen-4-one](/img/structure/B5917106.png)
